Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester
CAS No.: 97383-42-1
Cat. No.: VC18458454
Molecular Formula: C11H12O4S
Molecular Weight: 240.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97383-42-1 |
---|---|
Molecular Formula | C11H12O4S |
Molecular Weight | 240.28 g/mol |
IUPAC Name | methyl 1-(benzenesulfonyl)cyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C11H12O4S/c1-15-10(12)11(7-8-11)16(13,14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Standard InChI Key | OACLWBSJZSLACO-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1(CC1)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester possesses the molecular formula and a molecular weight of 240.28 g/mol . Its IUPAC name is methyl 1-(phenylsulfonyl)cyclopropane-1-carboxylate, reflecting the esterified carboxyl group and sulfonated cyclopropane ring. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 97383-42-1 | |
InChIKey | OACLWBSJZSLACO-UHFFFAOYSA-N | |
SMILES | O=C(OC)C1(CC1)S(=O)(=O)C2=CC=CC=C2 | |
Purity | ≥95% (discontinued commercial) |
The compound’s structure combines a cyclopropane ring with a sulfonyl group attached to one carbon and a methyl ester to the adjacent carbon. This arrangement introduces significant steric and electronic effects, influencing reactivity and stability .
Synthesis and Production
Reported Synthetic Routes
Although no direct synthesis protocol for this compound is detailed in the provided sources, analogous methods for cyclopropane derivatives offer insights. For example, the synthesis of related cyclopropanecarboxylates often involves:
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Cyclopropanation: Transition metal-catalyzed reactions, such as palladium-mediated couplings, to form the cyclopropane ring .
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Sulfonylation: Introduction of the phenylsulfonyl group via nucleophilic substitution or radical reactions .
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Esterification: Methanol-mediated esterification of carboxylic acid precursors under acidic conditions .
A plausible pathway could involve:
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Sulfonylation of a cyclopropane precursor (e.g., cyclopropanecarboxylic acid) using benzenesulfonyl chloride.
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Subsequent esterification with methanol and a catalytic acid (e.g., ) to yield the final product .
Industrial and Laboratory Challenges
The commercial discontinuation of this compound (as noted in source ) suggests scalability or stability issues. Challenges may include:
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Ring Strain: The cyclopropane ring’s inherent strain complicates synthesis and storage.
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Sulfonyl Group Reactivity: Susceptibility to hydrolysis or nucleophilic attack under basic conditions .
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Purification Difficulties: High polarity due to the sulfonyl and ester groups may necessitate advanced chromatographic techniques.
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